molecular formula C8H5ClF3NO2S B1375895 N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride CAS No. 642461-04-9

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride

Cat. No.: B1375895
CAS No.: 642461-04-9
M. Wt: 271.64 g/mol
InChI Key: OHGCUODTFLYDEK-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride (CAS No. 642461-04-9) is a specialized organosulfur compound characterized by a benzenesulfonyl group (-SO₂C₆H₅) and a trifluoroethanimidoyl chloride moiety (-N=C(Cl)CF₃). Its molecular formula is C₈H₅ClF₃NO₂S, with a molecular weight of 271.64 g/mol . The compound’s reactivity stems from the electron-withdrawing sulfonyl group and the electrophilic trifluoroethylidene chloride, making it valuable in nucleophilic substitution reactions and as a precursor in agrochemical or pharmaceutical synthesis.

Properties

IUPAC Name

N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCUODTFLYDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10802759
Record name N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642461-04-9
Record name N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Synthesis

1.1. Role as a Reagent
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is utilized as a reagent in the synthesis of various organic compounds. Its trifluoromethyl group enhances the electrophilicity of the nitrogen atom, making it an effective intermediate in the formation of amides and other nitrogen-containing compounds.

1.2. Synthesis Pathways
The compound can be synthesized through several pathways, including:

  • Direct Chlorination : Chlorination of benzenesulfonamide derivatives followed by trifluoroacetylation.
  • Coupling Reactions : Utilization in coupling reactions to form more complex structures.

Agrochemical Applications

2.1. Insecticides and Acaricides
Recent studies have highlighted the potential of this compound as an active ingredient in insecticides and acaricides. Its efficacy against various pests has been documented:

  • Case Study 1 : A patent (US20140315898A1) describes its application in formulations aimed at controlling agricultural pests, demonstrating significant acaricidal and insecticidal properties .
  • Field Trials : Field trials indicate a reduction in pest populations by over 70% when applied at recommended dosages.

Pharmaceutical Applications

3.1. Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications:

  • Research Findings : Studies have shown that derivatives of this compound possess activity against various bacterial strains, suggesting potential for development into new antibiotics.

Material Science

4.1. Polymer Additives
In material science, this compound can function as an additive to enhance the properties of polymers:

  • Modification of Polymer Properties : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.

Data Tables

Application AreaSpecific UseEfficacy/Impact
Chemical SynthesisIntermediate for amide formationHigh yield in reactions
AgrochemicalsInsecticide/Acaricide70% reduction in pest populations
PharmaceuticalsAntimicrobial agentEffective against multiple strains
Material SciencePolymer additiveEnhanced thermal stability

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride involves its reactivity with nucleophiles. The benzenesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate ester products. The trifluoroethanimidoyl chloride moiety enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its dual functionalization with sulfonyl and trifluoromethyl groups. Key analogues and their distinctions include:

Compound Name Molecular Formula Key Substituents Key Differences Reference
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride C₈H₅ClF₃NO₂S -SO₂C₆H₅, -N=C(Cl)CF₃ Baseline for comparison
2,2,2-Trifluoro-N-phenylacetimidoyl chloride C₈H₅ClF₃N -C₆H₅, -N=C(Cl)CF₃ Lacks sulfonyl group; reduced electrophilicity
4-Methylbenzylsulfonyl chloride C₈H₉ClO₂S -SO₂Cl, -C₆H₄CH₃ No trifluoromethyl or imidoyl chloride
N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride C₉H₆Cl₂F₃N -C₆H₃ClCH₃, -N=C(Cl)CF₃ Chloro-methylphenyl substituent; higher halogen content
N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride C₈H₄Cl₂F₄N -C₆H₃ClF, -N=C(Cl)CF₃ Fluoro-chloro substitution; enhanced bioactivity potential

Key Observations :

  • The sulfonyl group in the target compound enhances its polarity and stability compared to phenyl or alkyl-substituted analogues .
  • Trifluoromethyl groups increase lipophilicity and metabolic resistance, critical in drug design .
  • Halogenated derivatives (e.g., chloro-fluoro substituents) exhibit distinct reactivity in cross-coupling reactions .

Reactivity Trends :

  • The target compound’s sulfonyl group stabilizes transition states in SN2 reactions, outperforming non-sulfonyl analogues in arylations .
  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) exhibits higher electrophilicity but lacks the imidoyl chloride functionality, limiting its use in amine coupling .

Biological Activity

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature focusing on its synthesis, characterization, and biological effects, particularly in relation to antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the sulfonamidation process.

Characterization techniques employed for this compound include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical shifts corresponding to different functional groups.
  • Fourier Transform Infrared Spectroscopy (FT-IR) : Provides information about functional groups present in the compound.
  • Mass Spectrometry (MS) : Assists in determining the molecular weight and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing benzenesulfonamide moieties exhibit notable antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to this compound demonstrated significant activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:

CompoundPathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

The results suggest that modifications in the sulfonamide structure can enhance antimicrobial potency against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on cell lines associated with different cancer types. For instance, derivatives have shown moderate activity against several cancer cell lines:

Cell LineGrowth Inhibition (%)
UO-31 (renal)10.83
SNB-75 (CNS)13.76
HCT-116 (colon)17.64
MDA-MB-231 (breast)11.9

These findings indicate that the sulfonamide group may play a crucial role in the cytotoxicity observed against these cancer cell lines .

Case Studies

A recent study evaluated the biological activity of various benzenesulfonamide derivatives, including this compound. The study highlighted its potential as an effective agent against both microbial infections and cancer cells through mechanisms that may involve disruption of cellular processes or interactions with specific molecular targets.

Case Study Summary :

  • Antimicrobial Evaluation : The compound exhibited promising results against gram-positive and gram-negative bacteria.
  • Cytotoxicity Testing : In vitro tests revealed that certain derivatives could inhibit cell proliferation in cancer cell lines significantly.
  • Mechanistic Insights : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells or inhibit critical signaling pathways involved in cell survival.

Q & A

Q. What are the key synthetic routes for preparing N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting benzenesulfonyl chloride with trifluoroacetimidoyl halides under Cu(I) catalysis (e.g., Cu/TMEDA systems), as demonstrated in analogous trifluoromethylbenzimidazole syntheses . Adjustments in ligand choice (e.g., TMEDA) and reaction conditions (temperature, solvent polarity) are critical for optimizing yields. For benzenesulfonyl chloride derivatives, chlorosulfonation of benzene with two equivalents of chlorosulfonic acid is a foundational step, producing benzenesulfonyl chloride intermediates .

Q. How should researchers handle and store this compound safely in the laboratory?

  • Handling: Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats. Avoid inhalation of vapors or dust; local exhaust ventilation is mandatory .
  • Storage: Store in a locked, cool, dry area away from oxidizers, heat, and direct sunlight. Containers must be tightly sealed to prevent hydrolysis .
  • Decomposition risks: Thermal degradation releases toxic gases (CO, SOₓ, halides). Monitor for discoloration or gas evolution during storage .

Q. What purification methods are recommended for this compound?

Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/acetone mixtures are effective. Ensure solvents are anhydrous to prevent hydrolysis of the imidoyl chloride group. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethanimidoyl chloride moiety in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imidoyl carbon, facilitating nucleophilic attack by amines or thiols. Cu(I) catalysts mediate single-electron transfer (SET) processes, enabling C–N bond formation. Ligands like TMEDA stabilize transient Cu intermediates, reducing side reactions (e.g., hydrolysis) . Kinetic studies in fluoroalcohol solvents suggest solvolysis rates depend on solvent polarity and steric hindrance .

Q. How does the benzenesulfonyl group influence the compound’s stability under acidic vs. basic conditions?

  • Acidic conditions: The sulfonyl group is hydrolytically stable but may undergo electrophilic substitution (e.g., nitration) under strong acids.
  • Basic conditions: The imidoyl chloride is susceptible to hydrolysis, forming trifluoroacetamide derivatives. Use non-nucleophilic bases (e.g., lutidine) in reactions to mitigate degradation .
    Controlled experiments in buffered aqueous/organic mixtures (pH 3–10) are recommended to map stability thresholds .

Q. What analytical techniques are best suited for characterizing decomposition byproducts?

  • GC-MS: Identifies volatile decomposition products (e.g., SO₂, HCl).
  • LC-QTOF-MS: Detects non-volatile hydrolyzed products (e.g., sulfonic acids).
  • FTIR: Monitors carbonyl (C=O) and sulfonyl (S=O) stretching frequencies to track structural changes .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Catalyst loading: Suboptimal Cu(I) concentrations reduce turnover.
  • Moisture sensitivity: Traces of water hydrolyze the imidoyl chloride, lowering yields.
    Standardize protocols using inert atmospheres (N₂/Ar) and rigorously dry solvents. Comparative studies in analogous systems (e.g., 2-trifluoromethylbenzimidazoles) provide benchmarks .

Methodological Considerations

Q. What precautions are necessary when scaling up reactions involving this compound?

  • Exotherm management: Gradual reagent addition and cooling (0–5°C) prevent runaway reactions.
  • Waste disposal: Neutralize residual compound with aqueous NaHCO₃ before disposal via approved hazardous waste facilities .

Q. How can computational methods aid in predicting reactivity or degradation pathways?

  • DFT calculations: Model transition states for cross-coupling or hydrolysis reactions.
  • QSAR models: Predict biological activity of derivatives (e.g., enzyme inhibition) based on electronic descriptors (Hammett σ values) .

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